3-(Chlorocarbonyl)phenyl acetate
Overview
Description
3-(Chlorocarbonyl)phenyl acetate is an organic compound with the molecular formula C9H7ClO3 It is a derivative of phenyl acetate, where a chlorocarbonyl group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Chlorocarbonyl)phenyl acetate can be synthesized through the reaction of phenyl acetate with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction typically occurs under controlled conditions to ensure the selective formation of the chlorocarbonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where phenyl acetate and phosgene are reacted under optimized conditions. The process may include steps for purification and isolation of the final product to achieve the desired purity levels.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorocarbonyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form phenyl acetate and hydrochloric acid.
Reduction: Reduction of the chlorocarbonyl group can yield the corresponding alcohol derivative.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Phenyl acetate and hydrochloric acid.
Reduction Products: Alcohol derivatives of phenyl acetate.
Scientific Research Applications
3-(Chlorocarbonyl)phenyl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactive functional groups.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(Chlorocarbonyl)phenyl acetate involves its reactive chlorocarbonyl group, which can interact with various nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Phenyl Acetate: The parent compound, lacking the chlorocarbonyl group.
4-(Chlorocarbonyl)phenyl Acetate: A positional isomer with the chlorocarbonyl group at the para position.
Benzoyl Chloride: Another compound with a reactive acyl chloride group.
Uniqueness: 3-(Chlorocarbonyl)phenyl acetate is unique due to the specific positioning of the chlorocarbonyl group on the phenyl ring, which influences its reactivity and potential applications. This positional specificity can lead to different chemical behaviors and interactions compared to its isomers and related compounds.
Properties
IUPAC Name |
(3-carbonochloridoylphenyl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-6(11)13-8-4-2-3-7(5-8)9(10)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOUTKLISVDYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514632 | |
Record name | 3-(Chlorocarbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16446-73-4 | |
Record name | 3-(Chlorocarbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16446-73-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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